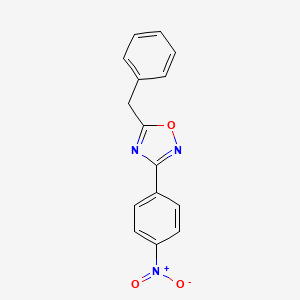
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
The compound "(1,3-dimethyl-1H-pyrazol-4-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including central nervous system depressant activity, anticonvulsant properties, and antipsychotic effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions to enhance the desired biological activity. For instance, the synthesis of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone, a compound with a similar core structure to "(1,3-dimethyl-1H-pyrazol-4-yl)methanamine," was reported to demonstrate significant anticonvulsant activity . The synthesis of these compounds typically involves multi-step reactions, including condensation and cyclization processes, to introduce various substituents that contribute to their pharmacological profile .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms. The substitution pattern on the pyrazole ring, such as the presence of dialkyl groups at the 1- and 3-positions, plays a crucial role in determining the biological activity of these compounds. For example, the presence of methyl groups at these positions has been associated with enhanced activity in certain derivatives .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation with aldehydes or ketones, which can lead to the formation of imines or methanones. These reactions are often used to introduce aryl groups that can significantly affect the pharmacological properties of the resulting compounds. For example, the introduction of a 2-fluorophenyl group has been associated with antipsychotic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the pyrazole ring. These properties are critical for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion. Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are commonly used to characterize these compounds and confirm their structure .
Aplicaciones Científicas De Investigación
Novel Compounds Synthesis : Novel compounds with the moiety of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine have been synthesized and characterized in various studies. For example, a novel 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine was synthesized and analyzed using 1H NMR and X-ray diffractions (Zhai, 2014). Similarly, a series of 3,5-dimethyl-1H-pyrazole derivatives were prepared and characterized by elemental analysis and spectral data, showing good antibacterial activity (Al-Smaisim, 2012).
Antibacterial and Antioxidant Activities : Pyrazole derivatives have been investigated for their biological activities. For example, synthesized derivatives like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone showed moderate antibacterial and antioxidant activities (Lynda, 2021). Furthermore, a new library of N,N,N',N' -tetradentate pyrazoly compounds was synthesized and found to specifically act as antifungal agents without antibacterial activity (Abrigach et al., 2016).
Supramolecular Liquid Crystals : Pyrazole-based units have been utilized in the creation of supramolecular liquid crystals. These crystals exhibit luminescent properties in the visible region and are formed by self-assembly through H-bonding, giving them potential for use in various applications (Moyano et al., 2013).
Catalytic Applications and Polymerization : Complexes involving pyrazole-based ligands have been synthesized and shown significant activity. For instance, Co(II) complexes were used in the polymerization of methyl methacrylate, yielding high molecular weight polymers (Choi et al., 2015). Additionally, Co(ii), Zn(ii), and Cd(ii) complexes supported by pyrazole-based ligands were assessed in the ring-opening polymerization of rac-lactide, producing polylactides (PLAs) with varying properties (Choe et al., 2021).
Safety And Hazards
Direcciones Futuras
The future directions for “(1,3-dimethyl-1H-pyrazol-4-yl)methanamine” could potentially involve further exploration of its biological activities. A related compound, hydrazine-coupled pyrazoles, has shown promising antileishmanial and antimalarial activities , suggesting that “(1,3-dimethyl-1H-pyrazol-4-yl)methanamine” and similar compounds could have potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-6(3-7)4-9(2)8-5/h4H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERSVOWJFSHXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361397 | |
| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
CAS RN |
400756-28-7 | |
| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

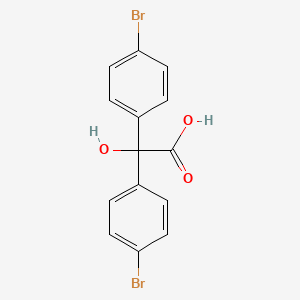
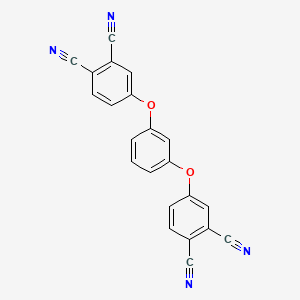
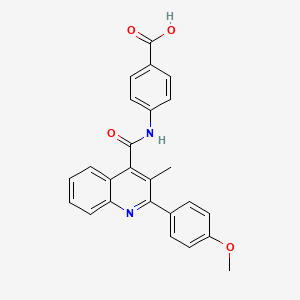
![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)
![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)
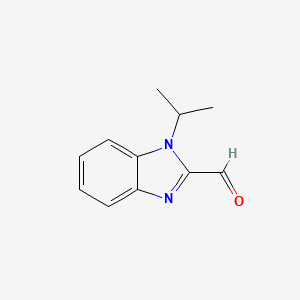
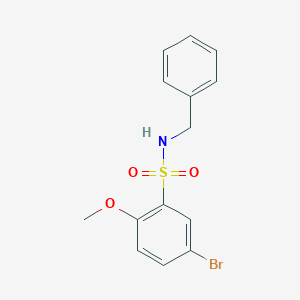
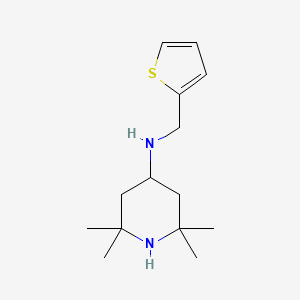
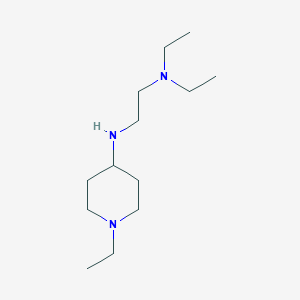
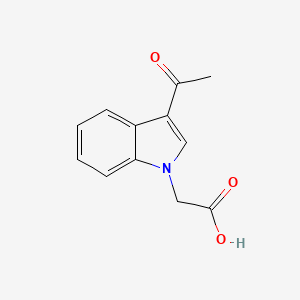
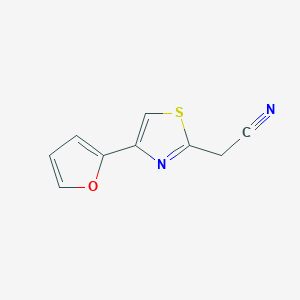
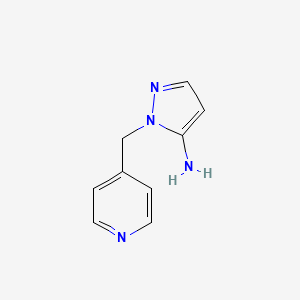
![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)
